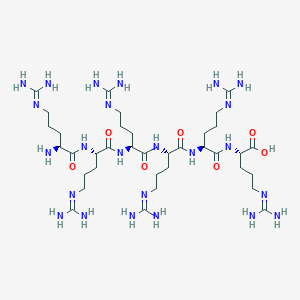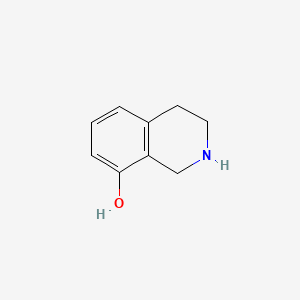
1,2,3,4-Tetrahydroisoquinolin-8-ol
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinolin-8-ol is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol involves the reaction of isoquinolin-8-ol with sodium borohydride in acetic acid. The reaction mixture is cooled in an ice-water bath, then warmed to room temperature and reacted for 1 hour. After the reaction, the solution is poured into ice and extracted with ethyl acetate. The organic phase is dried with anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography .Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroisoquinolin-8-ol is 1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 . This indicates the presence of a tetrahydroisoquinoline ring in the molecule.Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-8-ol can undergo various chemical reactions due to the presence of the tetrahydroisoquinoline ring. For instance, it can participate in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinolin-8-ol is a solid substance with a high GI absorption and BBB permeant properties. It is a P-gp substrate but not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. It has a Log Po/w (iLOGP) of 1.51, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class in isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Neurodegenerative Disorders
THIQ compounds have shown potential in the treatment of neurodegenerative disorders. This is due to their diverse biological activities, which have been observed in both natural and synthetic compounds .
Infective Pathogens
THIQ compounds have demonstrated significant biological activities against various infective pathogens. This makes them a valuable resource in the development of new treatments for infectious diseases .
Pharmacokinetics
1,2,3,4-Tetrahydroisoquinolin-8-ol has potential applications in pharmacokinetics, which is the study of how an organism affects a drug . This includes the processes of absorption, distribution, metabolism, and excretion (ADME).
PD-1/PD-L1 Inhibitors
There is ongoing research into the use of THIQ-based small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction . This interaction plays a crucial role in the immune system’s ability to fight cancer cells.
Antioxidant Properties
New 1,2,3,4-Tetrahydroquinoline hybrids have been synthesized and shown to have antioxidant properties . Oxidative damage is involved in the development of a number of diseases, including cancer, cardiovascular disease, atherosclerosis, and Alzheimer’s disease .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
Given the biological activities of tetrahydroisoquinoline-based compounds, there is considerable interest in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol and its derivatives. These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Therefore, future research could focus on developing new synthetic strategies and exploring the biological potential of these compounds .
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinolin-8-ol (THIQ) is a structural motif of various natural products and therapeutic lead compounds . It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Biochemical Pathways
THIQs, including 1,2,3,4-Tetrahydroisoquinolin-8-ol, are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
The result of the action of 1,2,3,4-Tetrahydroisoquinolin-8-ol would be dependent on its mode of action and the biochemical pathways it affects. Given its reported biological activities against various infective pathogens and neurodegenerative disorders , it can be inferred that the compound has significant molecular and cellular effects.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOSCFYXMSUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545540 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-8-ol | |
CAS RN |
32999-37-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the paper and how does it relate to 1,2,3,4-Tetrahydroisoquinolin-8-ol?
A1: The paper focuses on developing a general synthetic route for 8-substituted tetrahydroisoquinolines, with 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (compound 11 in the paper) serving as a key example []. The researchers detail a multi-step synthesis starting from isoquinoline and involving various modifications like bromination, nitration, and reduction to achieve the desired 8-substituted derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





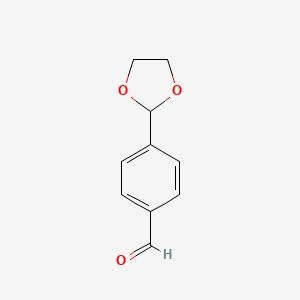
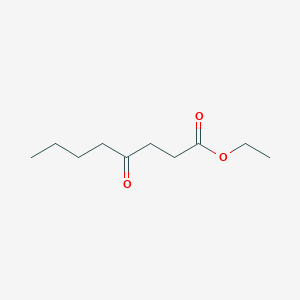
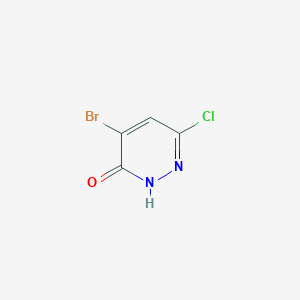
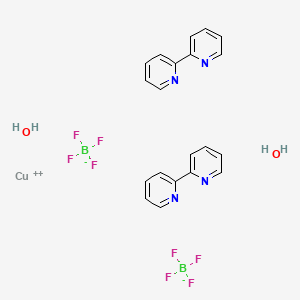
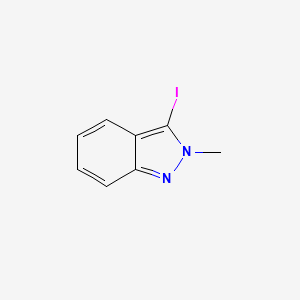
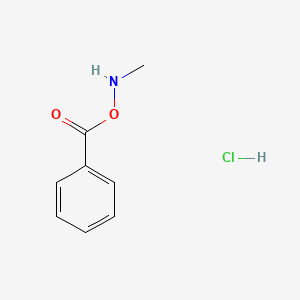
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)


